molecular formula C8H11F5O3S B2596513 (2,2-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate CAS No. 2344680-23-3

(2,2-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate

Cat. No.: B2596513
CAS No.: 2344680-23-3
M. Wt: 282.23
InChI Key: UGVZIUSKJMKKDI-UHFFFAOYSA-N
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Description

(2,2-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H11F5O3S and a molecular weight of 282.23 g/mol . It is characterized by the presence of both difluoromethyl and trifluoromethanesulfonate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate typically involves the reaction of (2,2-Difluoro-1-methylcyclopentyl)methanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The product is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used under controlled conditions.

Major Products

The major products of these reactions depend on the nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative of the cyclopentyl compound .

Scientific Research Applications

(2,2-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the compound. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The difluoromethyl group can also participate in interactions with biological targets, potentially affecting enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluoroethyl)methyl trifluoromethanesulfonate
  • (2,2-Difluoropropyl)methyl trifluoromethanesulfonate
  • (2,2-Difluorobutyl)methyl trifluoromethanesulfonate

Uniqueness

Compared to these similar compounds, (2,2-Difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate has a unique cyclopentyl ring structure, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different steric and electronic effects, making it a valuable compound in specific synthetic and research applications .

Properties

IUPAC Name

(2,2-difluoro-1-methylcyclopentyl)methyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F5O3S/c1-6(3-2-4-7(6,9)10)5-16-17(14,15)8(11,12)13/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVZIUSKJMKKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1(F)F)COS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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